2,2',3,4',5,5'-六氯联苯

描述

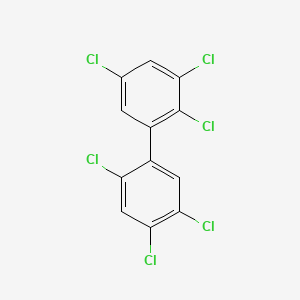

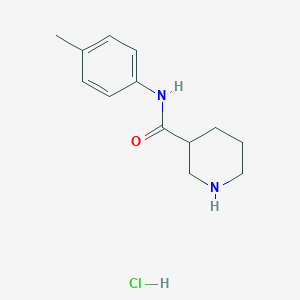

2,2',3,4',5,5'-Hexachlorobiphenyl is a useful research compound. Its molecular formula is C12H6Cl6 and its molecular weight is 362.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2',3,4',5,5'-Hexachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,4',5,5'-Hexachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环境修复:热反应脱氯

PCB 153可以通过与活性炭负载的铜或锌发生热反应来脱氯。 这种方法已显示出较高的分解效率,活性炭负载铜在250 °C下可实现99.0%的分解率 。此应用对于环境清理工作至关重要,尤其是在受多氯联苯污染的土壤和水系统中。

光催化降解:紫外 LED 照射

磁性可回收核壳纳米复合材料的光催化活性已增强,用于在紫外 LED 照射下降解 PCB 153 。此过程对于处理受多氯联苯污染的水至关重要,提供了一种有效分解这些持久性污染物的有效方法。

化学研究:脱氯机理研究

对 PCB 153 脱氯机理的研究提供了对可用于降解类似化合物的化学过程的见解。 了解这些机制对于开发新的污染物降解技术至关重要 .

毒理学:生物积累分析

PCB 153 以其在环境中的持久性和生物积累而闻名。 对其毒理学影响的研究有助于评估与暴露相关的风险,并制定其安全处理和处置的规定 .

光转化研究:溶解有机质的作用

对 PCB 153 光转化进行的研究表明,溶解有机质在其降解中起着重要作用。 这项研究与了解多氯联苯在天然水体中的降解方式以及影响其持久性的因素有关 .

催化:高效催化剂的开发

开发可以促进 PCB 153 脱氯和降解的催化剂是一个活跃的研究领域。 这些催化剂旨在更有效且环保,减少对苛刻化学品进行多氯联苯修复的依赖 .

作用机制

Target of Action

2,2’,3,4’,5,5’-Hexachlorobiphenyl is known to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also affects the dopaminergic system .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the expression of PER1, a core component of the circadian clock . It also inhibits dopamine uptake in rat synaptosomes .

Biochemical Pathways

It is known to affect the circadian rhythm and dopaminergic system .

Result of Action

The inhibition of PER1 expression by 2,2’,3,4’,5,5’-Hexachlorobiphenyl can disrupt the circadian rhythm . Its effect on the dopaminergic system can lead to decreased dopamine content in cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4’,5,5’-Hexachlorobiphenyl. For instance, PCBs, including 2,2’,3,4’,5,5’-Hexachlorobiphenyl, were banned in the 1970’s due to their bioaccumulation and harmful health effects. They are still found in the environment due to their resistance to degradation .

生化分析

Biochemical Properties

2,2’,3,4’,5,5’-Hexachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive metabolites that may bind to cellular macromolecules, causing toxicity . Additionally, 2,2’,3,4’,5,5’-Hexachlorobiphenyl can disrupt the function of the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of various genes involved in xenobiotic metabolism .

Cellular Effects

2,2’,3,4’,5,5’-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the AhR pathway, leading to changes in the expression of genes involved in detoxification and inflammatory responses . Additionally, 2,2’,3,4’,5,5’-Hexachlorobiphenyl can induce oxidative stress, which can damage cellular components such as lipids, proteins, and DNA .

Molecular Mechanism

The molecular mechanism of action of 2,2’,3,4’,5,5’-Hexachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the AhR, leading to its activation and subsequent translocation to the nucleus, where it binds to specific DNA sequences and regulates gene expression . Additionally, 2,2’,3,4’,5,5’-Hexachlorobiphenyl can inhibit the activity of certain enzymes, such as those involved in the antioxidant defense system, leading to increased oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4’,5,5’-Hexachlorobiphenyl can change over time due to its stability and degradation. This compound is known to be highly stable and resistant to degradation, which can lead to its accumulation in biological systems over time . Long-term exposure to 2,2’,3,4’,5,5’-Hexachlorobiphenyl has been shown to cause persistent changes in cellular function, including alterations in gene expression and increased oxidative stress .

Dosage Effects in Animal Models

The effects of 2,2’,3,4’,5,5’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in gene expression and cellular metabolism, while at higher doses, it can induce significant toxicity, including liver damage, immunotoxicity, and neurotoxicity . Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .

Metabolic Pathways

2,2’,3,4’,5,5’-Hexachlorobiphenyl is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can oxidize the compound, leading to the formation of hydroxylated metabolites that can be further conjugated and excreted . The interaction with these metabolic pathways can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of 2,2’,3,4’,5,5’-Hexachlorobiphenyl within cells and tissues involve interactions with transporters and binding proteins. This compound can bind to lipid-binding proteins, facilitating its distribution to various tissues, including adipose tissue, liver, and brain . The localization and accumulation of 2,2’,3,4’,5,5’-Hexachlorobiphenyl in specific tissues can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of 2,2’,3,4’,5,5’-Hexachlorobiphenyl can affect its activity and function. This compound can accumulate in cellular membranes, where it can disrupt membrane integrity and function . Additionally, 2,2’,3,4’,5,5’-Hexachlorobiphenyl can be targeted to specific cellular compartments, such as the endoplasmic reticulum, where it can interact with enzymes involved in xenobiotic metabolism .

属性

IUPAC Name |

1,2,4-trichloro-5-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-7(12(18)11(17)2-5)6-3-9(15)10(16)4-8(6)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHCQAQLTCQFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074158 | |

| Record name | 2,2',3,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51908-16-8 | |

| Record name | 2,2',3,4',5,5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EZ9BWE16M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,2',3,4',5,5'-Hexachlorobiphenyl metabolized in the body?

A1: 2,2',3,4',5,5'-Hexachlorobiphenyl (CB146) is metabolized in the liver by microsomal enzymes, primarily through a process that involves hydroxylation. This metabolic pathway can occur directly or via an epoxide intermediate followed by a chlorine shift. One of the key metabolites identified is 4-OH-2,2',3,4',5,5'-hexachlorobiphenyl (4-OH-CB146) [, ].

Q2: Why is the study of 2,2',3,4',5,5'-Hexachlorobiphenyl and its metabolites important?

A2: Research has shown that hydroxylated metabolites of PCBs, including 4-OH-CB146, are present at higher concentrations in human blood compared to the parent PCBs themselves []. These metabolites have been linked to various toxicological effects. They can disrupt thyroid hormone and vitamin A homeostasis, exhibit estrogenic or anti-estrogenic properties, and inhibit estrogen sulfotransferase activity [, ]. Understanding the metabolic pathways of CB146 and the levels of its metabolites, particularly in pregnant women, is crucial for assessing potential health risks [].

Q3: Are there geographical differences in exposure to 2,2',3,4',5,5'-Hexachlorobiphenyl and its metabolites?

A3: Yes, studies have shown that populations residing near former PCB manufacturing or heavily contaminated sites may have higher exposure levels []. For instance, research in Eastern Slovakia revealed that mothers living in a district with a history of PCB production had significantly higher serum concentrations of CB146 and its metabolite 4-OH-CB146 compared to mothers from a less contaminated district []. This highlights the importance of considering geographical factors in exposure assessments and health risk evaluations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)

![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)

![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/new.no-structure.jpg)

![1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole](/img/structure/B1465965.png)

![N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465969.png)

![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1465977.png)